(5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromopyridine moiety and a pyrrolidine ring substituted with a tert-butylsulfonyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Pyrrolidine Ring Formation: Construction of the pyrrolidine ring through cyclization reactions.
Sulfonylation: Introduction of the tert-butylsulfonyl group to the pyrrolidine ring.
Coupling Reaction: Formation of the methanone linkage between the bromopyridine and the sulfonylated pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methanone linkage.
Reduction: Reduction reactions could potentially target the bromopyridine moiety or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the bromine atom on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could result in various substituted pyridine or pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromopyridine and sulfonyl groups may enhance its interaction with biological targets.
Industry
Industrially, this compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The bromopyridine moiety could facilitate binding to aromatic residues, while the sulfonyl group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone
- (5-Fluoropyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone
- (5-Iodopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone lies in the specific combination of the bromopyridine and sulfonylated pyrrolidine moieties. This combination may confer distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-tert-butylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-14(2,3)21(19,20)12-4-5-17(9-12)13(18)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVDHGRMRMUBTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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